molecular formula C9H9BrClF2N B14768872 [(2-Bromo-4-chlorophenyl)methyl](2,2-difluoroethyl)amine

[(2-Bromo-4-chlorophenyl)methyl](2,2-difluoroethyl)amine

Cat. No.: B14768872
M. Wt: 284.53 g/mol
InChI Key: LJBMWQYEOCVYCN-UHFFFAOYSA-N
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Description

(2-Bromo-4-chlorophenyl)methylamine is an organic compound that features a bromine, chlorine, and difluoroethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-chlorophenyl)methylamine typically involves the reaction of 2-bromo-4-chlorobenzyl chloride with 2,2-difluoroethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-chlorophenyl)methylamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of halogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in a polar solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products with different nucleophiles replacing the bromine or chlorine atoms.

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Compounds with reduced halogen content.

Scientific Research Applications

(2-Bromo-4-chlorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Bromo-4-chlorophenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-bromo-4-chlorophenyl)acetate
  • 4-Bromomethyl-2-biphenylcarbonitrile

Uniqueness

(2-Bromo-4-chlorophenyl)methylamine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with the difluoroethyl group. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C9H9BrClF2N

Molecular Weight

284.53 g/mol

IUPAC Name

N-[(2-bromo-4-chlorophenyl)methyl]-2,2-difluoroethanamine

InChI

InChI=1S/C9H9BrClF2N/c10-8-3-7(11)2-1-6(8)4-14-5-9(12)13/h1-3,9,14H,4-5H2

InChI Key

LJBMWQYEOCVYCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)CNCC(F)F

Origin of Product

United States

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